REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](Cl)(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[C:1]1([C:7]2[CH:11]=[CH:10][S:9][C:8]=2[C:12](=[O:14])[CH3:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:14])[CH3:13])[S:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CSC=C1
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with another portion of NaHCO3 solution and brine
|
Type
|
CONCENTRATION
|
Details
|
The resulting dichloromethane solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1-5% EtOAc/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(SC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(SC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[CH:10][S:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](Cl)(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[C:1]1([C:7]2[CH:11]=[CH:10][S:9][C:8]=2[C:12](=[O:14])[CH3:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:14])[CH3:13])[S:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CSC=C1
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the bath was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with saturated aqueous NaHCO3
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with another portion of NaHCO3 solution and brine
|
Type
|
CONCENTRATION
|
Details
|
The resulting dichloromethane solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1-5% EtOAc/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(SC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 41% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(SC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |